molecular formula C14H22O2Si B14334936 [(1-Ethoxy-3-phenylprop-1-en-1-yl)oxy](trimethyl)silane CAS No. 104910-33-0

[(1-Ethoxy-3-phenylprop-1-en-1-yl)oxy](trimethyl)silane

Cat. No.: B14334936
CAS No.: 104910-33-0
M. Wt: 250.41 g/mol
InChI Key: FWEAEDOPZGASRB-UHFFFAOYSA-N
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Description

(1-Ethoxy-3-phenylprop-1-en-1-yl)oxysilane is an organosilicon compound characterized by the presence of an ethoxy group, a phenyl group, and a trimethylsilyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Ethoxy-3-phenylprop-1-en-1-yl)oxysilane typically involves the reaction of 1-ethoxy-3-phenylprop-1-en-1-ol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring strict control of reaction conditions to maintain product purity and yield.

Chemical Reactions Analysis

Types of Reactions

(1-Ethoxy-3-phenylprop-1-en-1-yl)oxysilane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield silanols, while substitution reactions can produce a variety of functionalized silanes .

Scientific Research Applications

(1-Ethoxy-3-phenylprop-1-en-1-yl)oxysilane has several applications in scientific research:

Comparison with Similar Compounds

(1-Ethoxy-3-phenylprop-1-en-1-yl)oxysilane can be compared with other similar compounds such as:

The uniqueness of (1-Ethoxy-3-phenylprop-1-en-1-yl)oxysilane lies in its specific combination of functional groups, which provides a balance of reactivity and stability, making it a versatile reagent in various chemical processes.

Properties

104910-33-0

Molecular Formula

C14H22O2Si

Molecular Weight

250.41 g/mol

IUPAC Name

(1-ethoxy-3-phenylprop-1-enoxy)-trimethylsilane

InChI

InChI=1S/C14H22O2Si/c1-5-15-14(16-17(2,3)4)12-11-13-9-7-6-8-10-13/h6-10,12H,5,11H2,1-4H3

InChI Key

FWEAEDOPZGASRB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=CCC1=CC=CC=C1)O[Si](C)(C)C

Origin of Product

United States

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